1-(3,5-Dichlorophenyl)-3-pyridin-4-ylurea
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Overview
Description
N-(3,5-DICHLOROPHENYL)-N’-(4-PYRIDYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of both chlorophenyl and pyridyl groups in its structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DICHLOROPHENYL)-N’-(4-PYRIDYL)UREA typically involves the reaction of 3,5-dichloroaniline with 4-pyridyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea linkage.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DICHLOROPHENYL)-N’-(4-PYRIDYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: N-(3,5-Dichlorophenyl)-N’-(4-pyridyl)urea N-oxide.
Reduction: N-(3,5-Dichlorophenyl)-N’-(4-pyridyl)amine.
Substitution: N-(3,5-Dichlorophenyl)-N’-(4-pyridyl)urea derivatives with various substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-DICHLOROPHENYL)-N’-(4-PYRIDYL)UREA depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and pyridyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dichlorophenyl)-N’-(2-pyridyl)urea
- N-(3,5-Dichlorophenyl)-N’-(3-pyridyl)urea
- N-(3,5-Dichlorophenyl)-N’-(4-pyridyl)thiourea
Uniqueness
N-(3,5-DICHLOROPHENYL)-N’-(4-PYRIDYL)UREA is unique due to the specific positioning of the pyridyl group, which can influence its chemical reactivity and biological activity. The combination of the dichlorophenyl and pyridyl groups provides a distinct set of properties that can be leveraged for various applications.
Properties
Molecular Formula |
C12H9Cl2N3O |
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Molecular Weight |
282.12 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-3-pyridin-4-ylurea |
InChI |
InChI=1S/C12H9Cl2N3O/c13-8-5-9(14)7-11(6-8)17-12(18)16-10-1-3-15-4-2-10/h1-7H,(H2,15,16,17,18) |
InChI Key |
HZLIOPCZGQSSRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1NC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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